molecular formula C14H14O3 B15365882 Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate

Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate

Cat. No.: B15365882
M. Wt: 230.26 g/mol
InChI Key: LQTKUVQELKGVSF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a naphthalene ring with a hydroxyl group at the 3-position and an acetate ester linked to the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: One common method to synthesize this compound involves the esterification of 3-hydroxynaphthalene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

  • Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 3-hydroxynaphthalene with ethyl chloroacetate in the presence of aluminum chloride (AlCl3) as a Lewis acid catalyst. This reaction forms the desired ester along with the release of hydrogen chloride (HCl).

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The use of green chemistry principles, such as the employment of environmentally benign solvents and catalysts, is also gaining traction to minimize environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ester to its corresponding alcohol or aldehyde.

  • Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used in these reactions.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base to deprotonate the nucleophile.

Major Products Formed:

  • Oxidation: 3-hydroxynaphthalene-1-carboxylic acid or 3-hydroxynaphthalene-1-one.

  • Reduction: 3-hydroxynaphthalene-1-ol or 3-hydroxynaphthalene-1-aldehyde.

  • Substitution: Various amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate has found applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Ethyl 2-(3-hydroxynaphthalen-1-yl)acetate is structurally similar to other naphthalene derivatives, such as Ethyl 2-(2-hydroxynaphthalen-1-yl)acetate and Ethyl 2-(1-hydroxynaphthalen-2-yl)acetate. These compounds share the naphthalene core but differ in the position of the hydroxyl group and the ester moiety. The unique positioning of the hydroxyl group in this compound contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • Ethyl 2-(2-hydroxynaphthalen-1-yl)acetate

  • Ethyl 2-(1-hydroxynaphthalen-2-yl)acetate

  • Ethyl 2-(1-hydroxynaphthalen-1-yl)acetate

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Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 2-(3-hydroxynaphthalen-1-yl)acetate

InChI

InChI=1S/C14H14O3/c1-2-17-14(16)9-11-8-12(15)7-10-5-3-4-6-13(10)11/h3-8,15H,2,9H2,1H3

InChI Key

LQTKUVQELKGVSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC2=CC=CC=C21)O

Origin of Product

United States

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